(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
CAS No.: 42024-93-1
Cat. No.: VC21315865
Molecular Formula: C13H13NOS
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42024-93-1 |
---|---|
Molecular Formula | C13H13NOS |
Molecular Weight | 231.32 g/mol |
IUPAC Name | (2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone |
Standard InChI | InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3 |
Standard InChI Key | JTKCGRTZGKUQJP-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C |
Canonical SMILES | CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C |
Introduction
Chemical Structure and Properties
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (CAS: 42024-93-1) is characterized by a thiophene ring system with multiple functional groups strategically positioned to enable various chemical interactions. The compound's structural features play a crucial role in determining its chemical behavior and biological activities.
Basic Identification
The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature.
Table 1: Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 42024-93-1 |
Molecular Formula | C₁₃H₁₃NOS |
Molecular Weight | 231.31 g/mol |
IUPAC Name | (2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone |
InChI | InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3 |
Canonical SMILES | CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C |
The compound's IUPAC name reflects its structural components, highlighting the thiophene core with amino and dimethyl substituents, as well as the phenyl methanone group attached to position 3 of the thiophene ring .
Structural Features
The molecule contains several key structural elements that contribute to its chemical behavior:
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A thiophene ring serving as the central heterocyclic core
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An amino group (-NH₂) at position 2 of the thiophene ring
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Methyl groups at positions 4 and 5 of the thiophene ring
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A benzoyl (phenyl ketone) group at position 3
This arrangement of functional groups creates a molecule with multiple reactive sites and electron-rich regions, enabling diverse chemical interactions. The amino group provides nucleophilic character, while the carbonyl functionality can participate in various electrophilic reactions.
Physical Properties
The physical properties of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone influence its handling, storage, and application in research settings.
Table 2: Physical Properties
Property | Value |
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Physical State | Solid |
Recommended Storage | Keep in dark place, sealed in dry conditions, 2-8°C |
Purity (Commercial) | Typically ≥96% |
For optimal stability, the compound should be stored in sealed containers under cold, dry conditions, protected from light to prevent potential degradation .
Synthesis Methods
The preparation of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone can be achieved through various synthetic routes, with different approaches suitable for laboratory and industrial settings.
Laboratory Scale Synthesis
The most common laboratory synthesis involves the reaction of 2-amino-4,5-dimethylthiophene with benzoyl chloride under controlled conditions. This acylation reaction typically occurs at position 3 of the thiophene ring due to the directing effects of the existing substituents.
The reaction is generally conducted in the presence of a suitable base such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid formed during the reaction. This approach typically produces the desired compound in good yields and with high purity.
The reaction can be represented as:
2-amino-4,5-dimethylthiophene + benzoyl chloride → (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone + HCl
Reaction conditions typically include:
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Solvent: Anhydrous ether or tetrahydrofuran
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Temperature: 0-25°C
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Reaction time: 2-4 hours
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Base: Triethylamine or pyridine (1.1-1.5 equivalents)
Industrial Production
For industrial-scale production, the synthesis typically involves bulk custom processes with stringent quality control measures. These processes prioritize:
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Use of high-purity reagents and solvents
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Precise control of reaction parameters
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Efficient purification methods
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Implementation of green chemistry principles where possible
The industrial approach aims to ensure consistency and purity in the final product while optimizing yield and minimizing waste generation.
Chemical Reactivity
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone exhibits diverse chemical reactivity due to its multiple functional groups, enabling it to participate in various transformation reactions.
Oxidation Reactions
The compound can undergo oxidation reactions, primarily targeting the thiophene sulfur atom or the amino group:
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Sulfur oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic media, the thiophene sulfur can be oxidized to form sulfoxides or sulfones.
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Amino group oxidation: Under appropriate conditions, the amino group can undergo oxidative transformations to form various nitrogen-containing functional groups.
These oxidation reactions modify the electronic properties of the molecule, potentially altering its biological activity and chemical behavior.
Reduction Reactions
The carbonyl group and other functionalities in the molecule can be subjected to various reduction reactions:
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Carbonyl reduction: Using reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in appropriate solvents, the ketone can be reduced to the corresponding secondary alcohol.
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Ring reduction: Under more forceful conditions, partial reduction of the thiophene ring may occur, although this is less common.
The products of these reduction reactions serve as valuable synthetic intermediates for further transformations.
Substitution Reactions
The amino group in the molecule provides opportunities for various substitution reactions:
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Nucleophilic substitution: The amino group can be replaced by other nucleophiles, such as halides or other nitrogen-containing groups.
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Diazotization: The amino group can be converted to a diazonium salt, which then enables various coupling reactions and functional group transformations.
These substitution reactions expand the structural diversity achievable from this single molecular scaffold.
Biological Activities
The unique structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone contributes to various biological activities that make it relevant for pharmaceutical research.
Antimicrobial Activity
Thiophene derivatives, including compounds structurally similar to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can be effective against various bacterial strains, particularly Gram-positive bacteria.
The antimicrobial mechanism is believed to involve:
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Enhanced membrane permeability due to the thiophene ring
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Disruption of bacterial cell functions
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Interference with critical metabolic pathways
These properties suggest potential applications in developing new antibacterial agents, particularly against resistant strains.
Research Applications
The versatile properties of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone make it valuable in various research domains.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as:
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A scaffold for developing novel therapeutic agents
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A building block for constructing more complex bioactive molecules
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A probe for studying structure-activity relationships
Its unique thiophene structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. The presence of multiple functional groups enables targeted modifications to optimize bioactivity, pharmacokinetics, and selectivity.
Material Science Applications
Though less extensively documented, the compound has potential applications in material science:
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As a precursor for developing specialty chemicals
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In the production of advanced materials with specific functionalities
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As a component in electronic or optical materials where the thiophene structure contributes to desired properties
The thiophene ring's electronic properties make it valuable for applications where specific electronic or optical characteristics are required.
Synthetic Chemistry
In synthetic organic chemistry, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone serves as:
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A versatile building block for heterocyclic chemistry
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A starting material for the synthesis of annulated ring systems
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A model compound for developing new synthetic methodologies
The reactivity of the amino group, carbonyl functionality, and thiophene ring enables diverse transformations, making this compound valuable for constructing more complex molecular architectures .
Comparative Analysis with Similar Compounds
Understanding the structural relationships between (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone and similar compounds provides insights into structure-activity relationships and potential applications.
Structural Analogs
Several structural analogs of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone have been documented, including:
Table 3: Structural Analogs
Compound | Key Structural Difference | CAS Number |
---|---|---|
(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone | Contains a trifluoromethyl group on the phenyl ring | 132861-87-1 |
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | Contains a chloro substituent at para position of phenyl ring | Not specified in the search results |
These structural modifications significantly alter the compounds' chemical and biological properties, enabling fine-tuning for specific applications .
Physicochemical Differences
Future Research Directions
Based on the current understanding of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, several promising research directions emerge.
Medicinal Chemistry Optimization
Future medicinal chemistry efforts might focus on:
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Systematic modification of the phenyl ring to explore structure-activity relationships
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Investigation of alternative substituents on the thiophene ring
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Development of hybrid molecules combining this scaffold with other bioactive moieties
Such studies could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties for specific therapeutic applications.
Mechanism of Action Studies
More detailed investigations into the mechanism of action could include:
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Identification of specific molecular targets
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Clarification of the exact pathways involved in antimicrobial and anticancer activities
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Studies on the potential interaction with adenosine receptors, similar to its trifluoromethyl analog
These mechanistic insights would facilitate more rational design of optimized derivatives .
Expanded Application Areas
The versatile structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone suggests potential for applications beyond those currently documented:
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Development as chemical probes for biological studies
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Exploration as building blocks for functional materials
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Investigation of catalytic applications
These expanded applications would leverage the compound's unique structural features and reactivity profile.
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